

An In-Depth Technical Guide to the Chemical Properties of Liproxstatin-1-15N

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Compound of Interest

Compound Name: *Liproxstatin-1-15N*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Liproxstatin-1, a potent spiroquinoxalinamine derivative, has emerged as a critical tool in the study of ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides. This technical guide provides a comprehensive overview of the chemical properties of **Liproxstatin-1-15N**, an isotopically labeled variant of Liproxstatin-1. This document details its physicochemical properties, synthesis, and mechanism of action, offering valuable information for researchers in cell biology, pharmacology, and drug development.

Introduction

Ferroptosis is implicated in a variety of pathological conditions, including ischemia-reperfusion injury, neurodegenerative diseases, and cancer. Liproxstatin-1 is a highly selective and potent inhibitor of ferroptosis, acting as a radical-trapping antioxidant to prevent lipid peroxidation. The 15N-labeled version, **Liproxstatin-1-15N**, serves as a valuable tool for metabolic labeling and tracer studies to investigate its mechanism of action and metabolic fate. This guide consolidates the known chemical properties of this important research compound.

Physicochemical Properties

The chemical properties of **Liproxstatin-1-15N** are nearly identical to those of its unlabeled counterpart, with a minor difference in molecular weight due to the incorporation of the 15N isotope. The following tables summarize the key physicochemical data for Liproxstatin-1.

Table 1: General Chemical Properties of Liproxstatin-1

Property	Value	Reference
IUPAC Name	N-[(3-chlorophenyl)methyl]spiro[pipe-ridine-4,2'(1'H)-quinoxalin]-3'-amine	[1]
Synonyms	Lip-1	[1]
CAS Number	950455-15-9	[2]
Molecular Formula	C ₁₉ H ₂₁ ClN ₄	[3]
Molecular Weight	340.85 g/mol (for Liproxstatin-1)	[4]
Appearance	Crystalline solid	[5]
Purity	≥95%	[5]

Table 2: Spectroscopic and Solubility Data of Liproxstatin-1

Property	Value	Reference
UV/Vis. (λ _{max})	232, 276, 314 nm	[5]
Solubility in Ethanol	~5 mg/mL	[5]
Solubility in DMSO	~16 mg/mL	[5]
Solubility in Dimethyl Formamide	~25 mg/mL	[5]
Storage Temperature	-20°C	[5]
Stability	≥ 4 years at -20°C	[5]

Table 3: Pharmacological Data of Liproxstatin-1

Property	Value	Reference
Biological Activity	Potent ferroptosis inhibitor	[6]
IC ₅₀	22 nM (inhibition of ferroptotic cell death)	[6][7]

Synthesis and Purification

While a detailed, step-by-step synthesis protocol for Liproxstatin-1 and its ¹⁵N-labeled analog is not readily available in the public domain, the general synthesis of spiroquinoxalinamine derivatives involves the condensation of an o-phenylenediamine with a suitable ketone or aldehyde. For Liproxstatin-1, this would likely involve the reaction of a piperidinone derivative with a substituted o-phenylenediamine.

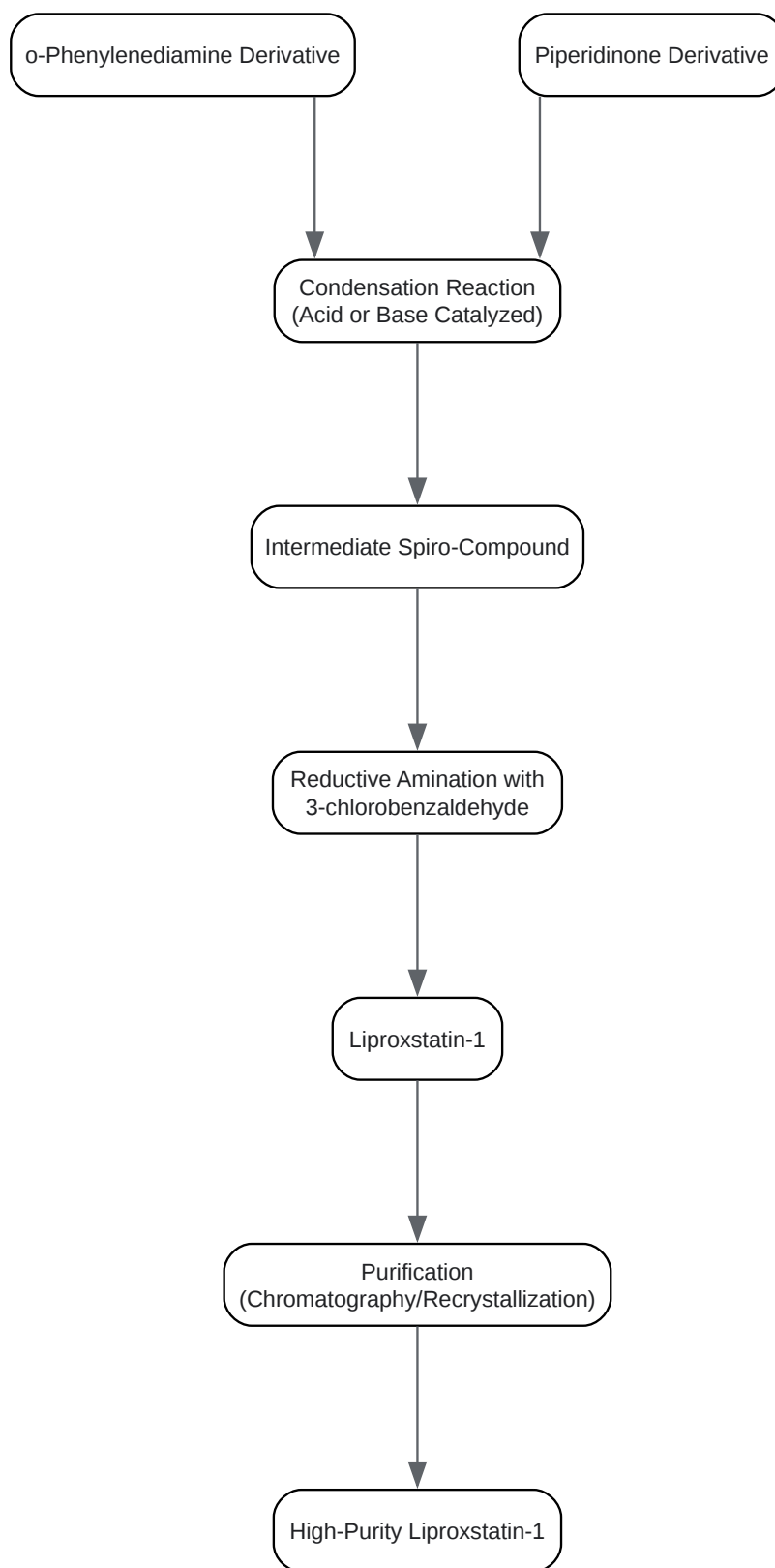
The synthesis of Liproxstatin-1 has been mentioned to be described in the supporting information of a 2017 article in ACS Central Science by Zilka et al., which focuses on its mechanism of cytoprotection.[8][9] Researchers requiring the specific synthesis protocol are encouraged to consult this primary literature.

The general synthetic approach for similar spiro-quinazolinone and quinoxaline derivatives often involves:

- **Condensation Reaction:** Reacting an aminocarboxamide or o-phenylenediamine derivative with a ketone or isatin in the presence of a catalyst.[10]
- **Cyclization:** Intramolecular cyclization of N-substituted aromatic o-diamines.[11]
- **Purification:** Purification of the final product is typically achieved through column chromatography and recrystallization to yield a high-purity compound.

The synthesis of **Liproxstatin-1-¹⁵N** would require the use of a ¹⁵N-labeled precursor, such as a ¹⁵N-labeled amine, at the appropriate step in the synthetic route.

Below is a conceptual workflow for the synthesis of spiroquinoxalinamine derivatives.



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Caption: Conceptual workflow for the synthesis of Liproxstatin-1.

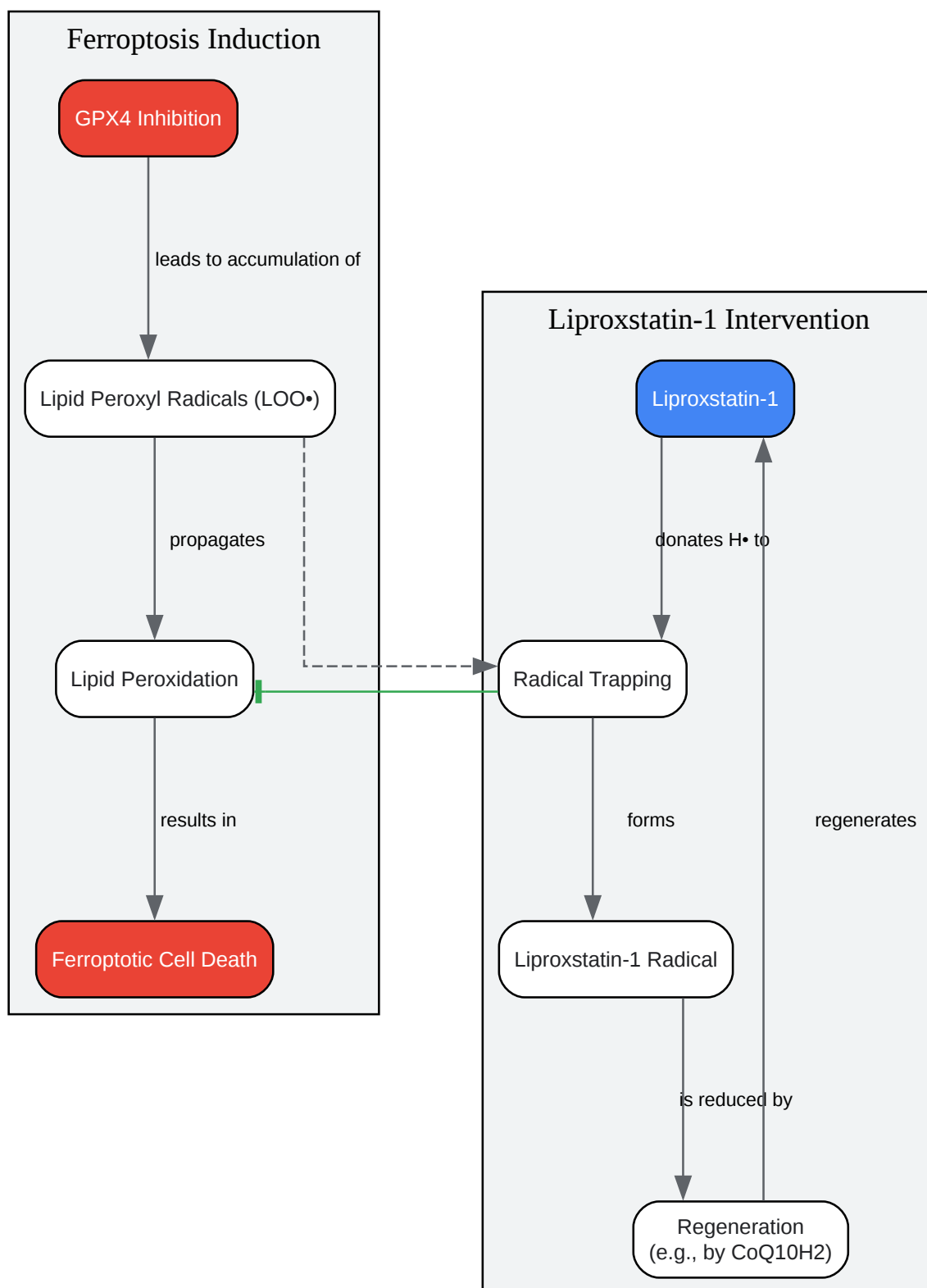
Mechanism of Action

Liproxstatin-1 functions as a potent inhibitor of ferroptosis by acting as a radical-trapping antioxidant (RTA).[8][12] Its primary mechanism involves the scavenging of lipid peroxyl radicals, thereby breaking the chain reaction of lipid peroxidation that is a hallmark of ferroptosis.[8]

The key aspects of its mechanism include:

- **Radical Scavenging:** Liproxstatin-1 donates a hydrogen atom from its amine group to lipid peroxyl radicals, neutralizing them and preventing further damage to cellular membranes. [13] Theoretical studies suggest that the hydrogen atom is preferentially abstracted from the aromatic amine site (1'-NH).[13]
- **Inhibition of Lipid Peroxidation:** By trapping lipid peroxyl radicals, Liproxstatin-1 directly inhibits the accumulation of lipid hydroperoxides.[8]
- **GPX4-Independent Activity:** While ferroptosis is often induced by the inhibition of glutathione peroxidase 4 (GPX4), Liproxstatin-1 can rescue cells from ferroptotic death downstream of GPX4 inactivation.[3]
- **Regeneration:** The resulting Liproxstatin-1 radical can be regenerated back to its active form by endogenous antioxidants like ubiquinol, allowing it to act catalytically.[13]

The signaling pathway below illustrates the role of Liproxstatin-1 in the inhibition of ferroptosis.



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Caption: Mechanism of ferroptosis inhibition by Liproxstatin-1.

Experimental Protocols

Detailed experimental protocols for the use of Liproxstatin-1 are dependent on the specific application. However, a general protocol for in vitro cell-based assays is provided below.

5.1. Preparation of Stock Solutions

Liproxstatin-1 is typically supplied as a crystalline solid and should be dissolved in an appropriate organic solvent to prepare a stock solution.

- **Solvent Selection:** Dimethyl sulfoxide (DMSO), ethanol, or dimethyl formamide (DMF) can be used.^[5]
- **Concentration:** Prepare a high-concentration stock solution (e.g., 10-20 mM) to minimize the volume of solvent added to cell cultures.
- **Storage:** Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

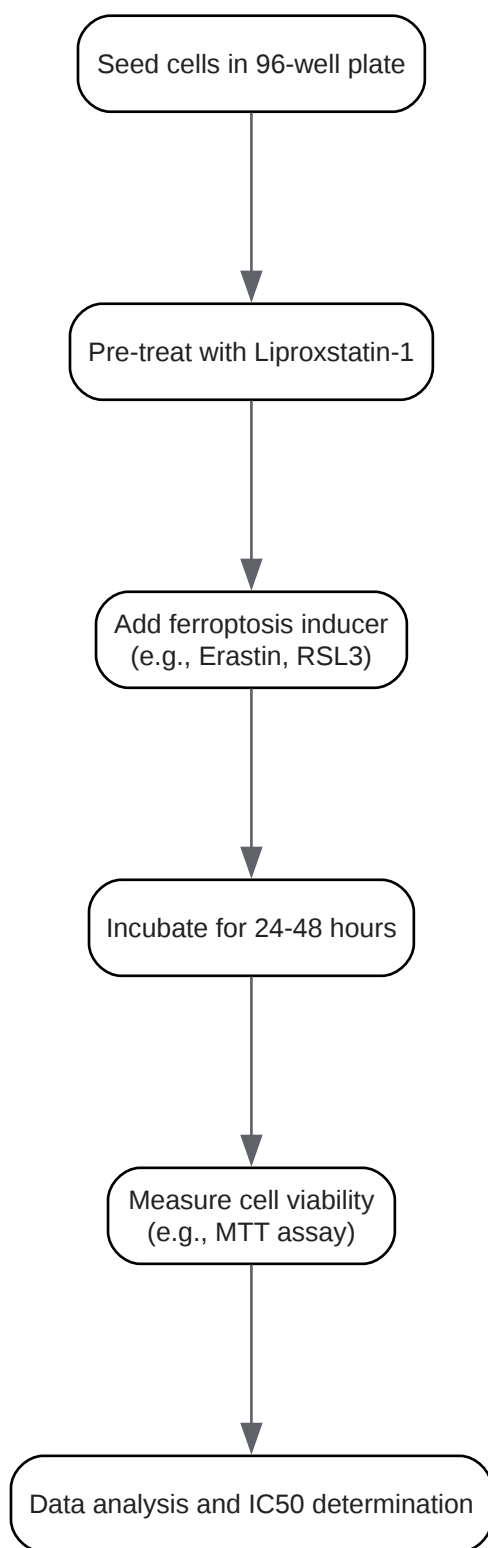
5.2. In Vitro Ferroptosis Inhibition Assay

This protocol describes a general method for assessing the ability of Liproxstatin-1 to inhibit ferroptosis induced by agents such as erastin or RSL3.

- **Cell Seeding:** Plate cells (e.g., HT-1080 or other susceptible cell lines) in a 96-well plate at a suitable density and allow them to adhere overnight.
- **Compound Treatment:**
 - Pre-treat cells with various concentrations of Liproxstatin-1 (e.g., 10 nM to 1 µM) for 1-2 hours.
 - Induce ferroptosis by adding a known concentration of an inducer (e.g., 10 µM erastin or 1 µM RSL3).
 - Include appropriate controls: vehicle-only, inducer-only, and Liproxstatin-1-only.
- **Incubation:** Incubate the cells for a predetermined time (e.g., 24-48 hours).

- Cell Viability Assessment: Measure cell viability using a standard assay such as MTT, MTS, or a cell counting kit (e.g., CCK-8).
- Data Analysis: Calculate the IC_{50} value of Liproxstatin-1 by plotting cell viability against the log of the Liproxstatin-1 concentration and fitting the data to a dose-response curve.

Below is a workflow for a typical in vitro ferroptosis inhibition experiment.



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Caption: Workflow for an in vitro ferroptosis inhibition assay.

Conclusion

Liproxstatin-1-15N is an invaluable tool for researchers investigating the mechanisms of ferroptosis and the role of lipid peroxidation in disease. Its well-characterized chemical properties and potent biological activity make it a standard for in vitro and in vivo studies. This guide provides a foundational understanding of its physicochemical characteristics, mechanism of action, and practical application in experimental settings. For more detailed information, researchers are encouraged to consult the cited primary literature.

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